1,2-Dioleoyl-3-palmitoyl-rac-glycerol

Descripción general

Descripción

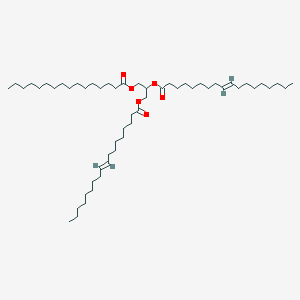

1,2-Dioleoyl-3-palmitoyl-rac-glycerol is a triacylglycerol that contains oleic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position . This compound is found in various olive oils, including Leccino, Caroleo, Dritta, and Coratina . It is a synthetic organic compound with the empirical formula C55H102O6 and a molecular weight of 859.39 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Dioleoyl-3-palmitoyl-rac-glycerol can be synthesized through enzymatic interesterification. This process involves the use of lipases to catalyze the exchange of fatty acids between triglycerides and free fatty acids or between different triglycerides . The reaction is typically carried out in organic solvents such as isooctane, with controlled water content to optimize the yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale enzymatic interesterification processes. These processes are designed to produce high-purity triacylglycerols for use in various applications, including food and pharmaceuticals .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dioleoyl-3-palmitoyl-rac-glycerol undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.

Common Reagents and Conditions

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

Hydrolysis: Hydrolysis of this compound can be achieved using acidic or basic conditions, often with the aid of enzymes like lipases.

Major Products Formed

Oxidation: The major products include oxidized fatty acids and glycerol derivatives.

Reduction: The reduction process yields saturated fatty acids and glycerol.

Hydrolysis: Hydrolysis results in the formation of free fatty acids and glycerol.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,2-Dioleoyl-3-palmitoyl-rac-glycerol is characterized by the following chemical properties:

- Molecular Formula : C55H102O6

- Molecular Weight : 859.39 g/mol

- CAS Number : 2190-30-9

Its structure consists of two oleic acid chains at the sn-1 and sn-2 positions and one palmitic acid chain at the sn-3 position, making it a significant compound in lipid biochemistry .

Analytical Chemistry

OOP is widely used in analytical chemistry for the separation and characterization of triacylglycerol (TAG) positional isomers. A study demonstrated the effectiveness of high-performance liquid chromatography (HPLC) systems in resolving OOP from its isomer 1,3-dioleoyl-2-palmitoyl-glycerol (OPO) using polymeric ODS columns at varying temperatures. The optimal conditions for separation were identified, showcasing the compound's utility in lipid analysis .

| Column Type | Temperature (°C) | Resolution |

|---|---|---|

| Non-endcapped polymeric ODS | 10 | High |

| Monomeric ODS | 25 | Moderate |

Biological Studies

OOP has been investigated for its biological activities, particularly in cell membrane studies and lipid metabolism. It serves as a model compound for studying the effects of dietary fats on health and disease. Research has shown that triacylglycerols like OOP can influence cellular signaling pathways and metabolic processes due to their incorporation into cell membranes .

Nutritional Science

In nutritional science, OOP's role as a dietary fat component has been explored. Its presence in olive oil varieties highlights its importance in human nutrition, particularly concerning cardiovascular health. Studies suggest that diets rich in oleic acid may contribute to reduced cholesterol levels and improved heart health .

Food Industry

In the food industry, OOP is utilized as an emulsifier and stabilizer due to its ability to enhance texture and mouthfeel in various products. Its incorporation into food formulations can improve the stability of fats and oils, making it valuable in processed foods .

Pharmaceutical Applications

The pharmaceutical industry also recognizes the potential of OOP as a drug delivery vehicle. Its lipid-based formulation can enhance the bioavailability of poorly soluble drugs, making it a candidate for developing novel drug delivery systems .

Case Studies

Case Study 1: HPLC Method Development

A recent study focused on developing an HPLC method to effectively separate OOP from other TAGs using different stationary phases. The results indicated that the polymeric ODS column provided superior resolution compared to monomeric columns, emphasizing the importance of column selection in lipid analysis .

Case Study 2: Dietary Impact on Health

Research conducted on dietary fats demonstrated that incorporating OOP-rich oils can lead to significant improvements in lipid profiles among participants. The findings support the hypothesis that specific fatty acid compositions can positively influence cardiovascular health outcomes .

Mecanismo De Acción

The mechanism of action of 1,2-Dioleoyl-3-palmitoyl-rac-glycerol involves its interaction with lipid membranes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability . This compound also participates in signaling pathways by serving as a substrate for lipases and other enzymes involved in lipid metabolism .

Comparación Con Compuestos Similares

1,2-Dioleoyl-3-palmitoyl-rac-glycerol is unique due to its specific fatty acid composition. Similar compounds include:

1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol: Contains linoleic acid instead of oleic acid.

1,3-Dioleoyl-2-palmitoylglycerol: Has a different positional arrangement of fatty acids.

1,2-Dioleoyl-3-stearoyl-rac-glycerol: Contains stearic acid instead of palmitic acid.

These compounds differ in their physical and chemical properties, which can influence their behavior in biological systems and their applications in various fields .

Actividad Biológica

1,2-Dioleoyl-3-palmitoyl-rac-glycerol (OOP) is a triacylglycerol that consists of two oleic acid chains and one palmitic acid chain esterified to a glycerol backbone. This compound has garnered attention for its diverse biological activities, particularly in cellular signaling, membrane dynamics, and metabolic pathways. This article explores the biological activity of OOP, supported by research findings, case studies, and data tables.

- Molecular Formula : C55H102O6

- Molecular Weight : Approximately 859.39 g/mol

- Fatty Acid Composition : Two oleic acid (18:1) and one palmitic acid (16:0) chains.

The unique composition of OOP influences its physical properties, such as melting point and stability, making it an important component in various applications ranging from food science to biochemistry.

1. Cellular Signaling and Membrane Dynamics

OOP plays a significant role in cellular signaling pathways. The presence of oleic acid moieties enhances membrane fluidity, which is crucial for receptor activity and signal transduction. Research indicates that alterations in membrane lipid composition can influence the activity of membrane-bound proteins, thereby affecting various cellular functions .

2. Lipid Metabolism

As a triacylglycerol, OOP serves as an important energy reserve in adipose tissues. It is involved in lipid metabolism processes that regulate energy storage and mobilization. Studies have shown that OOP can impact metabolic pathways related to fat storage and utilization .

Case Studies

- Phase Behavior Studies :

-

Metabolic Pathway Analysis :

- Research focusing on the metabolic pathways influenced by dietary fats indicates that OOP may play a role in modulating energy balance and lipid profiles in various models of obesity and metabolic syndrome.

Comparison with Similar Compounds

| Compound Name | Fatty Acid Composition | Unique Features |

|---|---|---|

| This compound (OOP) | Oleic acid at positions 1 & 2; Palmitic acid at position 3 | Balanced unsaturated/saturated fatty acids |

| 1,2-Distearoyl-3-palmitoyl-rac-glycerol | Stearic acid at positions 1 & 2 | Higher melting point; used in solid fat formulations |

| 1,2-Diolein-3-palmitoyl-rac-glycerol | Oleic acid at positions 1 & 2 | Liquid at room temperature; used in emulsions |

| 1,2-Dipalmitoyl-3-stearoyl-rac-glycerol | Palmitic acid at positions 1 & 2 | Saturated fat profile; stability in storage |

The table illustrates the unique characteristics of OOP compared to other triacylglycerols, emphasizing its balanced composition which may confer beneficial health properties.

Propiedades

IUPAC Name |

[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25+,28-26+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFISYPWOVQNHLS-NBHCHVEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H102O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the phase behavior of OOP when mixed with other TAGs like 1,3-dioleoyl-2-palmitoyl-glycerol (OPO) and 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO)?

A1: Studies using differential scanning calorimetry and X-ray diffraction revealed distinct phase behaviors depending on the TAG mixture:

- PPO/OOP Mixtures: Similar to OOP/OPO, these mixtures also formed metastable MC crystals that eventually transitioned to eutectic mixtures after prolonged incubation. []

- PPO/OPO Mixtures: In contrast to the previous two combinations, PPO/OPO mixtures displayed eutectic behavior without the formation of MC crystals. []

Q2: What factors contribute to the observed differences in phase behavior between OOP-containing mixtures and mixtures like POP/OPO or POP/PPO?

A2: The distinct phase behaviors, particularly the metastability of MC crystals in OOP-containing mixtures compared to the stable MC crystals in POP/OPO and POP/PPO, are likely attributed to specific molecular interactions. These interactions are influenced by:

- Glycerol Group Structure: The arrangement of fatty acid chains around the glycerol backbone significantly impacts intermolecular interactions. []

- Fatty Acid Chain Interactions: The length and saturation of fatty acid chains play a crucial role in determining packing arrangements and crystal stability. []

- Polymorphism of Component TAGs: The ability of individual TAGs to exist in different crystal forms further contributes to the complexity of phase behavior in mixtures. []

Q3: Can 1,2-Dioleoyl-3-palmitoyl-rac-glycerol be separated into its enantiomers, and what specific structural features are important for this separation?

A: Yes, successful enantiomeric separation of this compound has been achieved using a recycle high-performance liquid chromatography (HPLC) system equipped with a cellulose tris-(3,5-dimethylphenylcarbamate) chiral column. [] This separation method suggests that the presence of both a palmitic acid moiety and an unsaturated fatty acid (like oleic acid) at the sn-1 or sn-3 positions of the glycerol backbone are crucial for effective chiral recognition by the stationary phase. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.